molecular formula C11H8N4O3S B15044029 N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15044029
M. Wt: 276.27 g/mol
InChI Key: KFQYDHVVCXUQTM-NTUHNPAUSA-N
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Description

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound known for its diverse applications in various scientific fields. Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group. This particular compound is characterized by the presence of a nitro group on the thiophene ring and a pyridine ring, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features enhance its ability to form stable metal complexes and exhibit significant biological activities .

Properties

Molecular Formula

C11H8N4O3S

Molecular Weight

276.27 g/mol

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4O3S/c16-11(8-2-1-5-12-6-8)14-13-7-9-3-4-10(19-9)15(17)18/h1-7H,(H,14,16)/b13-7+

InChI Key

KFQYDHVVCXUQTM-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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